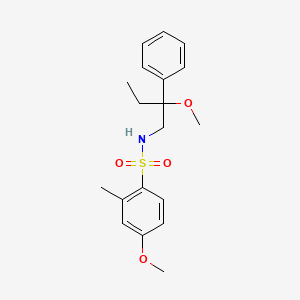

![molecular formula C24H31N3O5S3 B2932751 ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-95-6](/img/structure/B2932751.png)

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

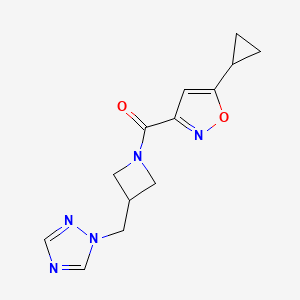

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]thiazole ring, which is a fused ring system containing a five-membered thiazole ring and a six-membered thiophene ring. The compound also contains dibutylsulfamoyl and benzamido groups, as well as an ethyl carboxylate group.Chemical Reactions Analysis

As a thieno[2,3-d]thiazole derivative, this compound might undergo reactions typical of other thiazoles, such as electrophilic substitution or nucleophilic addition . The benzamido and carboxylate groups might also participate in various reactions .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of ETHYL 2-[4-(DIBUTYLSULFAMOYL)BENZAMIDO]-6-METHYLTHIENO[2,3-D][1,3]THIAZOLE-5-CARBOXYLATE Applications

Antioxidant Applications: Thiazole derivatives have been recognized for their potential antioxidant properties. The presence of the thiazole ring in the compound structure suggests that it may act as a free radical scavenger, protecting cells from oxidative stress. This application is crucial in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders and cancer.

Analgesic and Anti-inflammatory Uses: Compounds with a thiazole moiety, such as the one , have shown significant analgesic and anti-inflammatory activities . This makes them valuable in the synthesis of new pain relief medications and anti-inflammatory drugs, potentially with fewer side effects than existing treatments.

Antimicrobial and Antifungal Properties: The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research on thiazole derivatives has demonstrated their effectiveness against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Escherichia coli . This application is particularly relevant in the fight against antibiotic-resistant bacteria.

Antiviral Drug Development: Thiazole compounds have been explored for their antiviral properties, including potential activity against HIV . The compound’s ability to inhibit viral replication could be harnessed to develop new antiviral drugs, contributing to the management of viral infections.

Neuroprotective Effects: The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in the synthesis of neurotransmitters and protect neurons from damage, which is beneficial in treating neurological conditions like Alzheimer’s disease.

Antitumor and Cytotoxic Activities: Thiazoles have been associated with antitumor and cytotoxic activities, making them candidates for cancer therapy research . Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is a promising avenue for developing novel anticancer drugs.

Chemical Synthesis and Organic Reactions: Thiazole derivatives are used in organic synthesis and as intermediates in various chemical reactions. They can participate in multicomponent reactions, such as the Biginelli reaction, to create complex molecules for further pharmaceutical applications .

Eigenschaften

IUPAC Name |

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S3/c1-5-8-14-27(15-9-6-2)35(30,31)18-12-10-17(11-13-18)21(28)25-24-26-22-19(34-24)16(4)20(33-22)23(29)32-7-3/h10-13H,5-9,14-15H2,1-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSAAQSLUUSHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

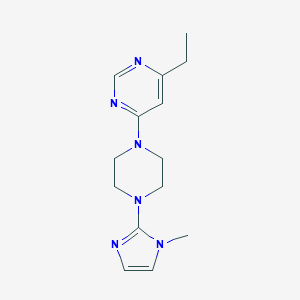

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2932668.png)

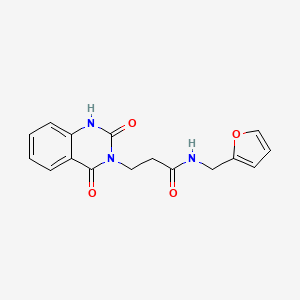

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932669.png)

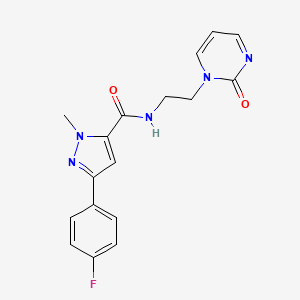

![2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2932672.png)

![5-methyl-N-(2-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2932675.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2932676.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2932678.png)

![2-(ethylthio)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932681.png)

![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)